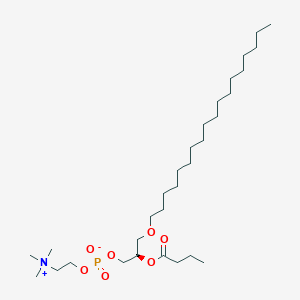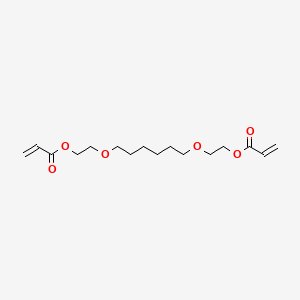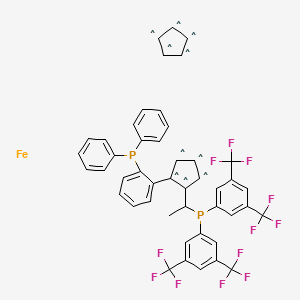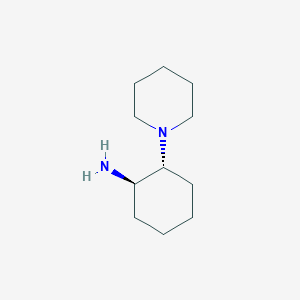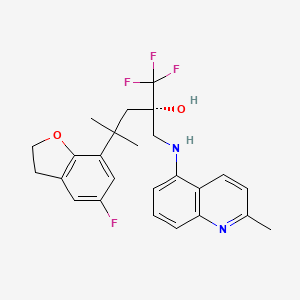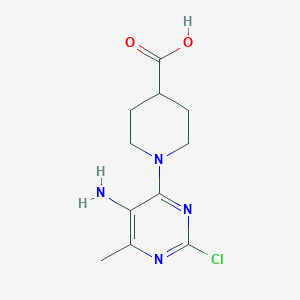
3-Chloropropydimethylvinylsilane
描述
“(3-Chloropropyl)dimethyl(vinyl)silane” is an organosilicon compound . It is also known as “Chloro(3-chloropropyl)dimethylsilane” and has the empirical formula C5H12Cl2Si . It is used as a starting material to prepare misonidazole-based 18 F-radiolabeled organosilicon compounds for medical imaging applications . It can also serve as an intermediate in the synthesis of block copolymers .
Synthesis Analysis
The synthesis of “(3-Chloropropyl)dimethyl(vinyl)silane” involves various methods. One such method is the borane-catalysed polycondensation of hydrosilanes and alkoxysilanes . Another method involves the use of tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The molecule contains a total of 24 atoms, including 15 Hydrogen atoms, 7 Carbon atoms, and 1 Chlorine atom . It also contains a total of 23 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .Chemical Reactions Analysis
“(3-Chloropropyl)dimethyl(vinyl)silane” can undergo various chemical reactions. For instance, it can participate in [2+4] cycloaddition reactions with t-butyllithium in the presence of 2,3-dimethyl-1,3-butadiene to afford cycloadducts . It can also react with various substrates, such as glass, metals, ceramics, and polymers, through a condensation or addition reaction .Physical and Chemical Properties Analysis
“(3-Chloropropyl)dimethyl(vinyl)silane” is a liquid with a refractive index of n20/D 1.414 . Its molecular weight is 162.73 .作用机制
Target of Action
(3-Chloropropyl)dimethyl(vinyl)silane is a type of organosilicon compound. It is primarily used as a raw material in the preparation of silicone materials . The primary targets of this compound are the molecules and structures that make up these materials, such as polymers containing Si–O–Si repeating units .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. One of the key reactions is the hydrolysis of the methoxysilane coupling agents (MSCA), which includes (3-Chloropropyl)dimethyl(vinyl)silane . This hydrolysis reaction is a second-order reaction, and both temperature and acidity can promote it .
Biochemical Pathways
The hydrolysis of (3-Chloropropyl)dimethyl(vinyl)silane is part of a larger biochemical pathway involved in the synthesis of silicone materials. This pathway includes the nucleophilic substitution of chlorosilanes with water to form low molecular weight linear silanols and cyclic siloxanes, which are further reacted into high molecular weight polymers catalyzed by acids or bases .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of (3-Chloropropyl)dimethyl(vinyl)silane, we can consider its analogous properties. The compound has a boiling point of 170-171°C, a density of 0.94 g/cm³, and it reacts slowly with moisture/water . These properties can affect its distribution and reactivity in the environment.
Result of Action
The result of the action of (3-Chloropropyl)dimethyl(vinyl)silane is the formation of silicone materials. These materials have a wide range of applications, including use in adhesives, membranes, implants, and dielectric electroactive polymers .
Action Environment
The action of (3-Chloropropyl)dimethyl(vinyl)silane is influenced by environmental factors such as temperature and acidity. Both of these factors can promote the hydrolysis reactions that the compound undergoes . Additionally, the compound’s reactivity with moisture means that the presence of water in the environment can also affect its action .
安全和危害
“(3-Chloropropyl)dimethyl(vinyl)silane” is a hazardous chemical that can cause skin, eye, and respiratory irritation, as well as central nervous system depression, if ingested, inhaled, or absorbed through the skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
未来方向
The future directions of “(3-Chloropropyl)dimethyl(vinyl)silane” involve its potential applications in the synthesis of multifunctional siloxane copolymers with terminal vinyl or allyl functional groups . These copolymers can be used in advanced applications such as adhesives, membranes, implants, and dielectric electroactive polymers .
属性
IUPAC Name |
3-chloropropyl-ethenyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClSi/c1-4-9(2,3)7-5-6-8/h4H,1,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBRUWBYARXTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCl)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


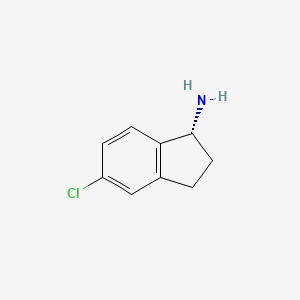
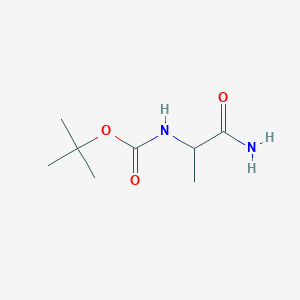
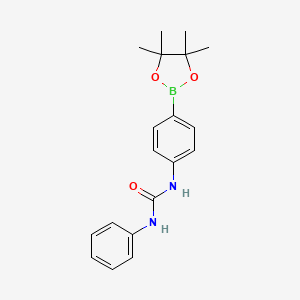
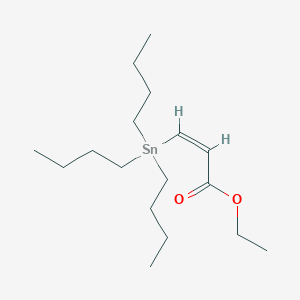
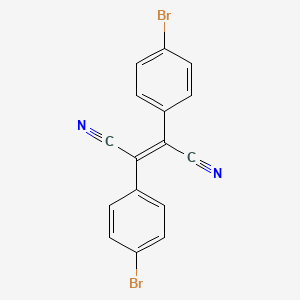
![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)
